molecular formula C13H12BrNO3 B1610480 Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 67643-31-6

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B1610480
CAS No.: 67643-31-6
M. Wt: 310.14 g/mol
InChI Key: UZXMPANUBSTXKN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C13H12BrNO3. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester group. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the bromination of 4-hydroxy-8-methylquinoline-3-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with DNA replication and protein synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXMPANUBSTXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497599
Record name Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67643-31-6
Record name Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

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